5-(3,4-Difluorophenyl)oxazole-2-carbonitrile

描述

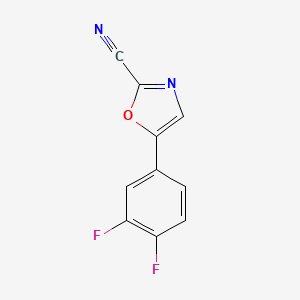

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 3,4-difluorophenyl group at the 5-position and a nitrile group at the 2-position.

属性

IUPAC Name |

5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2N2O/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJPBLWTHKSECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and selectivity against cancer cells compared to normal cells.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H6F2N2O

- Molecular Weight : 208.17 g/mol

- IUPAC Name : 5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile

In Vitro Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested against human cancer cell lines such as lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The results are summarized in Table 1.

| Cell Line | CC50 (µM) | Reference Drug (CC50 µM) |

|---|---|---|

| HT29 (Colon) | 58.44 ± 8.75 | Cisplatin: 47.17 ± 7.43 |

| MCF7 (Breast) | 99.87 ± 10.90 | 5-Fluorouracil: 381.16 ± 25.51 |

| A549 (Lung) | Not specified | Not specified |

The CC50 value indicates the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated comparable activity to cisplatin while being significantly less toxic to normal human dermal fibroblasts (NHDF), indicating a favorable selectivity index.

Pro-Apoptotic Activity

The pro-apoptotic effects of this compound were assessed through apoptosis assays. The compound induced apoptosis in cancer cells at concentrations that were lower than those required for traditional chemotherapeutics like cisplatin and 5-fluorouracil. The results are illustrated in Figure 1.

- Caspase-3 Activation : The compound significantly increased caspase-3 levels, a key marker of apoptosis.

- BCL-2 Inhibition : It also reduced BCL-2 levels, promoting apoptotic pathways.

P-Glycoprotein Inhibition

The compound's ability to inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy, was evaluated using rhodamine-123 accumulation assays. Increased fluorescence intensity indicated that this compound effectively inhibited P-gp activity, enhancing its potential as an anticancer agent.

Selectivity and Toxicity

The selectivity index (SI) for the compound was calculated based on its cytotoxicity against cancer cells compared to normal cells. A higher SI suggests a better therapeutic profile:

In this case, the SI for HT29 was approximately 3, indicating that the compound is three times less toxic to normal cells than to cancer cells.

Case Studies and Research Findings

- Study on Colon Cancer Cells : In a study involving HT29 cells, treatment with this compound resulted in significant reductions in cell viability and migration capabilities, suggesting its potential role in preventing metastasis.

- Comparative Analysis with Other Compounds : When compared with other oxazole derivatives, this compound exhibited superior activity against multiple cancer lines while maintaining low toxicity profiles in non-cancerous cells.

相似化合物的比较

5-(2-Fluorophenyl)oxazole-2-carbonitrile (CAS 2098091-71-3)

Structural Differences :

- Fluorine substitution occurs at the 2-position of the phenyl ring instead of 3,4-difluoro substitution.

- Molecular formula: C₁₀H₅FN₂O (vs. C₁₀H₅F₂N₂O for the target compound).

Key Implications :

- Steric and Solubility : The 3,4-difluoro substitution may reduce steric hindrance compared to ortho-substituted analogs, improving packing efficiency and possibly increasing melting points.

Pyrazole-Oxadiazole Hybrids (Singaravel Mohan et al., 2011)

Examples :

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (Yield: 53.84%, m/z 281.1)

- 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (Yield: 58.24%, m/z 417.2) .

Structural Differences :

- Core heterocycle: Pyrazole instead of oxazole.

- Additional substituents: Thioether-linked oxadiazole groups and acetyl/propanoyl chains.

Key Implications :

- Molecular Weight : Higher molar masses (281.1–417.2 g/mol) due to extended substituents.

- Biological Activity : Thioether and oxadiazole moieties may confer distinct bioactivity, such as enzyme inhibition or antimicrobial properties.

- Synthetic Complexity : Lower yields (~54–58%) suggest challenging syntheses compared to simpler oxazole derivatives.

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile (CAS 606946-90-1)

Structural Differences :

Key Implications :

- Solubility : Methoxy groups enhance hydrophilicity but may reduce membrane permeability.

- Bioactivity : Bulky substituents likely influence target selectivity in drug design.

Key Research Findings and Trends

Substituent Effects: Fluorine vs. Methoxy: Fluorine enhances lipophilicity and metabolic stability, while methoxy groups improve solubility but may limit bioavailability. Positional Isomerism: 3,4-Difluoro substitution likely increases electron withdrawal compared to monofluoro analogs, affecting reactivity and binding .

Heterocycle Impact :

- Pyrazole-oxadiazole hybrids exhibit higher molecular complexity and synthetic challenges, whereas oxazole derivatives offer simpler scaffolds for functionalization.

Biological Relevance :

- Fluorinated oxazoles are promising in kinase inhibitor design due to their electron-deficient cores, while methoxy-rich analogs may target G-protein-coupled receptors .

准备方法

Cyclization of Difluorobenzoyl Derivatives with Cyanogen Sources

A common approach involves the reaction of 3,4-difluorobenzoyl chloride or related benzoyl derivatives with cyanide sources or oxalyl derivatives under controlled conditions to form the oxazole ring bearing the nitrile group.

- For example, related compounds like Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate are synthesized by reacting 2,4-difluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction proceeds through an intermediate that cyclizes to form the oxazole ring.

- By analogy, replacing the ester group with a nitrile can be achieved by using cyanide equivalents or nitrile-containing reagents during or after oxazole ring formation.

Catalytic Cyclization and Fluorination Methods

Recent advances in catalytic methods have enabled efficient synthesis of fluorinated oxazoles and oxazolines:

- A metal-free, hypervalent iodine-catalyzed nucleophilic fluorination method uses boron trifluoride etherate (BF3·Et2O) as a fluorine source to synthesize fluorinated 2-oxazolines via a fluorination/1,2-aryl migration/cyclization cascade under mild conditions, achieving high yields within minutes.

- Although this method is demonstrated for 5-fluoro-2-oxazolines, similar catalytic strategies could be adapted for 3,4-difluorophenyl-substituted oxazoles, especially when combined with suitable nitrile precursors.

Multi-step Synthetic Routes from Amino-Difluorobenzene Precursors

- Starting from 3,4-difluoroaniline derivatives, multi-step synthesis involving protection, cyclization, and functional group transformations can be employed.

- For example, in the synthesis of related oxazole derivatives, amino-difluorophenyl intermediates undergo bromination, cyclopropylation, and subsequent ring closure to form complex oxazole-containing structures.

- Although these procedures are more elaborate, they allow precise introduction of substituents and functional groups such as nitriles.

Reaction Conditions and Optimization

- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) is commonly used to prevent unwanted oxidation or side reactions during cyclization.

- Temperature: Controlled temperatures (often low to moderate) are maintained to optimize yield and selectivity.

- Catalysts and Reagents: Bases like triethylamine facilitate acylation and cyclization steps; hypervalent iodine reagents and BF3·Et2O enable catalytic fluorination.

- Purification: Products are typically purified by silica gel chromatography using solvent systems such as ethyl acetate-hexanes mixtures, sometimes with additives like triethylamine to improve resolution.

Data Table: Summary of Representative Preparation Methods

Research Findings and Analysis

- The cyclization of benzoyl chlorides with oxalyl derivatives or cyanide sources remains a foundational approach for oxazole ring formation with nitrile groups, offering good yields and scalability.

- The use of hypervalent iodine catalysis combined with BF3·Et2O represents a significant advancement, providing a fast, efficient, and environmentally friendly route to fluorinated oxazoles and oxazolines, which could be adapted for this compound.

- Multi-step synthetic routes allow fine-tuning of substitution patterns and functional group placement but require more extensive purification and characterization efforts.

- Analytical techniques such as NMR (1H, 13C, 19F), LC-MS, and chromatography are critical for monitoring reaction progress and confirming product structure.

常见问题

Q. Example Data :

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Oxazole C-H | 8.2 | Singlet | |

| C≡N | 117.5 | - |

How can researchers resolve contradictions in reported biological activities of derivatives?

Level : Advanced

Methodological Answer :

Discrepancies in bioactivity (e.g., antibacterial potency) may arise from:

- Assay Variability : Standardize MIC testing using CLSI guidelines; compare results under identical conditions (e.g., pH, bacterial strain) .

- Structural Confounders : Analyze substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antibacterial activity) .

- Solubility Factors : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without cytotoxicity .

Case Study :

Derivative c in showed strong activity against E. coli O157:H7 (MIC = 2 µg/mL), while structurally similar analogs were inactive. This highlights the need to correlate substituent polarity with membrane permeability.

What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Level : Advanced

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbonitrile carbon) .

- Fukui Indices : Predict nucleophilic attack sites; high values at C-2 of oxazole suggest reactivity .

- MD Simulations : Solvent effects (e.g., THF vs. water) on reaction barriers can be modeled using GROMACS .

Q. Data Insight :

| Parameter | Oxazole C-2 | Carbonitrile C |

|---|---|---|

| Fukui Index (f⁻) | 0.15 | 0.32 |

| Charge (Mulliken) | -0.12 | +0.28 |

How can derivative design enhance the pharmacological profile of this compound?

Level : Advanced

Methodological Answer :

- Bioisosteric Replacement : Replace the carbonitrile with a tetrazole to improve metabolic stability .

- Substituent Tuning : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to modulate LogP and solubility .

- Prodrug Strategies : Esterify the oxazole nitrogen to enhance bioavailability .

Example :

In , cyclobutylimino derivatives showed higher thermal stability (melting points >200°C), suggesting rigid substituents improve crystallinity.

What challenges arise in crystallizing this compound, and how are they addressed?

Level : Advanced

Methodological Answer :

- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) using slow evaporation to isolate stable polymorphs .

- Crystal Packing : Fluorine’s electronegativity disrupts π-π stacking; co-crystallization with aromatic co-formers (e.g., benzene) can improve lattice stability .

- X-ray Diffraction : Resolve disorder issues by collecting data at low temperatures (100 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。